molecular formula C9H9ClN2O4S B12774148 S-(2-Chloro-4-nitrophenyl)-L-cysteine CAS No. 305-39-5

S-(2-Chloro-4-nitrophenyl)-L-cysteine

Cat. No.: B12774148
CAS No.: 305-39-5
M. Wt: 276.70 g/mol
InChI Key: GNDJEAYREUGQKS-ZETCQYMHSA-N
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Description

Chemical Structure: S-(2-Chloro-4-nitrophenyl)-L-cysteine is a cysteine conjugate formed via the mercapturic acid pathway, characterized by a 2-chloro-4-nitrophenyl group attached to the sulfur atom of L-cysteine. Its acetylated form, N-acetyl-S-(2-chloro-4-nitrophenyl)-L-cysteine, is the final mercapturic acid metabolite excreted in urine .

Properties

CAS No.

305-39-5

Molecular Formula

C9H9ClN2O4S

Molecular Weight

276.70 g/mol

IUPAC Name

(2R)-2-amino-3-(2-chloro-4-nitrophenyl)sulfanylpropanoic acid

InChI

InChI=1S/C9H9ClN2O4S/c10-6-3-5(12(15)16)1-2-8(6)17-4-7(11)9(13)14/h1-3,7H,4,11H2,(H,13,14)/t7-/m0/s1

InChI Key

GNDJEAYREUGQKS-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)SC[C@@H](C(=O)O)N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)SCC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-Chloro-4-nitrophenyl)-L-cysteine typically involves the reaction of 2-chloro-4-nitrophenol with L-cysteine. The process begins with the activation of the phenolic hydroxyl group, followed by nucleophilic substitution with the thiol group of L-cysteine. Common reagents used in this synthesis include bases such as potassium carbonate (K2CO3) and solvents like xylene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

S-(2-Chloro-4-nitrophenyl)-L-cysteine undergoes various chemical reactions, including:

    Oxidation: The thiol group in L-cysteine can be oxidized to form disulfides.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The chloro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or iodine (I2) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can react with the chloro group.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

S-(2-Chloro-4-nitrophenyl)-L-cysteine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.

    Industry: Utilized in the production of dyes, plastics, and other materials.

Mechanism of Action

The mechanism of action of S-(2-Chloro-4-nitrophenyl)-L-cysteine involves its interaction with specific molecular targets. The compound can modify proteins through the formation of covalent bonds with thiol groups, leading to changes in protein function. This modification can affect various cellular pathways and processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Formation Pathway :

Glutathione Conjugation : 1,2-Dichloro-4-nitrobenzene reacts with glutathione (GSH) in the liver to form S-(2-chloro-4-nitrophenyl)glutathione .

Cleavage by Kidney Enzymes : Kidney homogenates remove glycine and glutamic acid residues, yielding S-(2-chloro-4-nitrophenyl)-L-cysteine .

Acetylation : Liver slices acetylate the cysteine derivative, producing the mercapturic acid .

Biological Role : This compound is a detoxification metabolite of 1,2-dichloro-4-nitrobenzene, a toxic industrial chemical. Excretion studies in rats show that ~3% of the parent compound is excreted as N-acetyl-S-(2-chloro-4-nitrophenyl)-L-cysteine in urine within 24 hours .

Structural and Functional Overview

The table below compares this compound with structurally related cysteine and glutathione conjugates:

Compound Name Structural Features Biological Role/Application Metabolic Pathway Key References
This compound 2-chloro-4-nitrophenyl group attached to cysteine Detoxification metabolite of 1,2-dichloro-4-nitrobenzene; biomarker for exposure Mercapturic acid pathway (GSH conjugation → cleavage → acetylation)
S-(4-Nitrophenyl)-L-cysteine 4-nitrophenyl group (lacks chlorine substituent) Model compound for studying cysteine conjugation; potential biomarker for nitrobenzene exposure Similar mercapturic acid pathway
N-Acetyl-S-(4-nitrophenyl)-L-cysteine Acetylated derivative of S-(4-nitrophenyl)-L-cysteine Detected in post-shift urine samples of workers exposed to nitrobenzene derivatives Direct acetylation of cysteine conjugate
S-(1,2-Dicarboxyethyl)-L-cysteine Dicarboxyethyl group attached to cysteine Found in vertebrate lenses; implicated in cataract formation Non-enzymatic reaction with fumarate/malate
S-(6-Purinyl)-L-cysteine Purine ring (6-purinyl group) attached to cysteine Kidney-selective antitumor prodrug; targets renal carcinoma Bypasses early steps of mercapturic acid pathway

Key Differences and Research Findings

Metabolic Specificity
  • This compound: Requires sequential action of liver and kidney enzymes for formation. Notably, guinea pigs lack the acetylation step, highlighting species-specific metabolism .
  • S-(1,2-Dicarboxyethyl)-L-cysteine: Forms via non-enzymatic reactions with fumarate or malate in lenses, confirmed by HPLC analysis (recovery: 95.3% from cattle lens homogenates) .
Analytical Methods
  • This compound : Identified via paper chromatography in early studies . Modern methods (e.g., HPLC) are used for analogs like S-(1,2-dicarboxyethyl)-L-cysteine .
  • S-(4-Nitrophenyl)-L-cysteine : Commercially available (purity ≥98%) for biochemical studies, with protocols for detection in urine .

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